A Comprehensive Technical Guide to the Synthesis, Structure, and Application of 1-methyl-4-phenylimidazole-2-carboxaldehyde
A Comprehensive Technical Guide to the Synthesis, Structure, and Application of 1-methyl-4-phenylimidazole-2-carboxaldehyde
Abstract: This technical guide provides an in-depth analysis of 1-methyl-4-phenylimidazole-2-carboxaldehyde, a heterocyclic compound of significant interest to the scientific and drug development communities. We will explore a robust synthetic pathway, delve into the detailed structural elucidation using modern spectroscopic techniques, and discuss the molecule's potential as a versatile intermediate in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's chemical profile.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its presence in the essential amino acid histidine make it a crucial pharmacophore. Phenyl-substituted imidazoles, in particular, have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] The introduction of a carboxaldehyde group at the C2 position, as in 1-methyl-4-phenylimidazole-2-carboxaldehyde, provides a reactive handle for further synthetic modifications, making it a valuable building block for creating diverse chemical libraries for drug discovery.
Synthesis and Mechanism
The construction of 1-methyl-4-phenylimidazole-2-carboxaldehyde can be approached through a logical, multi-step sequence. A common and efficient strategy involves the initial synthesis of the 1-methyl-4-phenylimidazole core, followed by formylation at the electron-rich C2 position.
Rationale for Synthetic Strategy
The chosen synthetic route prioritizes efficiency and the use of well-established, high-yielding reactions. The Vilsmeier-Haack reaction is the method of choice for the formylation step. This reaction is ideal for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7][8] The imidazole ring, particularly when N-alkylated, is sufficiently activated to undergo this electrophilic substitution at the C2 position, which is the most electronically favorable site for such an attack.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 1-methyl-4-phenylimidazole-2-carboxaldehyde.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 1-methyl-4-phenylimidazole The synthesis of the 4-phenylimidazole core can be achieved via methods such as the Debus-Radziszewski reaction or from starting materials like α-bromoacetophenone.[9][10] Following the formation of 4-phenylimidazole, N-methylation is performed.
-
Dissolve 4-phenylimidazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base , such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq), and stir the mixture at room temperature for 30 minutes to generate the imidazolide anion.
-
Cool the reaction mixture to 0 °C and add methyl iodide (CH₃I) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to yield 1-methyl-4-phenylimidazole.
Step 3: Vilsmeier-Haack Formylation This protocol is adapted from general procedures for the formylation of electron-rich heterocycles.[8][11]
-
Prepare the Vilsmeier reagent: In a flask under an inert atmosphere (N₂), cool anhydrous N,N-dimethylformamide (DMF) (5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the chloroiminium salt (Vilsmeier reagent).
-
Add the substrate: Dissolve 1-methyl-4-phenylimidazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.
-
Heat the reaction: Warm the mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress using TLC.
-
Hydrolyze the intermediate: After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Basify the solution to a pH of 8-9 using a cold aqueous solution of sodium hydroxide (NaOH) or sodium acetate.[8]
-
Extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield pure 1-methyl-4-phenylimidazole-2-carboxaldehyde.
Mechanistic Insight: The Vilsmeier-Haack Reaction
The trustworthiness of this protocol is grounded in its well-understood mechanism. The reaction proceeds in two main stages.[7][12]
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, often called the Vilsmeier reagent.[8][12]
-
Electrophilic Aromatic Substitution: The electron-rich C2 position of the 1-methyl-4-phenylimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a chloride ion and subsequent hydrolysis of the resulting iminium intermediate during aqueous workup to yield the final aldehyde product.[12]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Structural Elucidation and Spectroscopic Profile
The confirmation of the chemical structure of 1-methyl-4-phenylimidazole-2-carboxaldehyde (C₁₁H₁₀N₂O, Monoisotopic Mass: 186.0793 Da) relies on a combination of spectroscopic methods.[13] Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. The expected spectra for the target compound are detailed below. Note that fast tautomerization can sometimes complicate NMR spectra of imidazoles, but N-methylation locks the structure and typically yields clean spectra.[14]
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde (-CH O) | 9.5 – 10.0 | Singlet (s) | 1H | Highly deshielded due to the electronegative oxygen and anisotropic effect of the C=O bond. |
| Imidazole Ring (C5-H ) | 7.6 – 8.0 | Singlet (s) | 1H | Aromatic proton on the imidazole ring. No adjacent protons for coupling. |
| Phenyl Ring (-C₆H ₅) | 7.2 – 7.6 | Multiplet (m) | 5H | Protons reside in the typical aromatic region. |
| N-Methyl (-CH ₃) | 3.8 – 4.2 | Singlet (s) | 3H | Methyl group attached to a nitrogen atom within a heteroaromatic system. |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (-C HO) | 180 – 185 | Carbonyl carbon, highly deshielded. |
| Imidazole Ring (C 2) | 145 – 150 | Attached to two nitrogen atoms and the aldehyde group. |
| Imidazole Ring (C 4) | 138 – 142 | Attached to the phenyl group and a nitrogen atom. |
| Imidazole Ring (C 5) | 120 – 125 | Standard aromatic region for a CH carbon in the ring.[15] |
| Phenyl Ring (C -ipso) | 130 – 135 | Quaternary carbon attached to the imidazole ring. |
| Phenyl Ring (-C ₆H₅) | 125 – 130 | Aromatic carbons of the phenyl substituent. |
| N-Methyl (-C H₃) | 33 – 38 | Aliphatic carbon attached to a nitrogen atom. |
A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would be used to confirm these assignments, showing positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons (none in this molecule), while quaternary carbons (like C2, C4, and the ipso-phenyl carbon) would be absent.[16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H Stretch (Aldehyde) | ~2820 and ~2720 | Weak-Medium | A characteristic pair of bands for an aldehyde C-H bond.[17] |
| C=O Stretch (Aldehyde) | 1680 – 1700 | Strong | Conjugation with the imidazole ring lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹). |
| C=C and C=N Stretches | 1450 – 1600 | Medium | Vibrations from the imidazole and phenyl aromatic rings. |
| Aromatic C-H Stretch | 3000 – 3100 | Medium-Weak | Characteristic of C-H bonds on the aromatic rings.[17] |
| Aliphatic C-H Stretch | 2850 – 2960 | Medium-Weak | C-H bonds of the N-methyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
-
Molecular Ion (M⁺): An electron ionization (EI) mass spectrum would show a prominent molecular ion peak at m/z = 186, corresponding to the molecular weight of the compound.[18]
-
Key Fragmentation Patterns: The fragmentation is characteristic of aromatic aldehydes.[19]
-
[M-1]⁺ (m/z = 185): Loss of the aldehydic hydrogen radical.
-
[M-29]⁺ (m/z = 157): Loss of the entire formyl radical (•CHO), a very common fragmentation pathway for aldehydes.
-
[M-28]⁺ (m/z = 158): Loss of a neutral carbon monoxide (CO) molecule from the [M]⁺ peak is also possible.
-
Physicochemical Properties
A summary of the key physical and chemical properties is essential for handling and application.
Table 4: Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | PubChem[13] |
| Molecular Weight | 186.21 g/mol | PubChem[13] |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
| Melting Point | 103-105 °C | ChemSynthesis[20] |
| SMILES | CN1C=C(N=C1C=O)C2=CC=CC=C2 | PubChemLite[13] |
| InChIKey | DGQFWZBGEVSOQG-UHFFFAOYSA-N | PubChemLite[13] |
Reactivity and Applications in Drug Development
The structural features of 1-methyl-4-phenylimidazole-2-carboxaldehyde make it a highly valuable intermediate for drug development professionals.
The Aldehyde Moiety as a Synthetic Handle
The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations. Its primary utility lies in the formation of imines (Schiff bases) through condensation with primary amines. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of drug-like molecules. For instance, Schiff base ligands derived from imidazole-2-carboxaldehyde have been used to create metal complexes with significant antimicrobial activity.[1]
The Phenylimidazole Scaffold as a Pharmacophore
The core 1-methyl-4-phenylimidazole structure is itself a potent pharmacophore. The phenyl group can engage in crucial π-π stacking and hydrophobic interactions within biological targets, while the imidazole ring can act as a hydrogen bond donor/acceptor or a metal-coordinating ligand. Modifying the aldehyde can fine-tune the molecule's electronic properties, solubility, and steric profile to optimize its binding affinity and pharmacological activity.[5] Derivatives of phenylimidazoles are explored as agrochemicals and in materials science for applications like organic light-emitting diodes (OLEDs).[5]
Conclusion
1-methyl-4-phenylimidazole-2-carboxaldehyde is a compound with a well-defined structure and significant synthetic potential. Its preparation via a reliable Vilsmeier-Haack formylation route is efficient and mechanistically understood. The structure is unambiguously confirmed by a suite of spectroscopic techniques—NMR, IR, and MS—which provide a complete picture of its atomic connectivity and functional groups. For researchers in drug discovery, the combination of a biologically active phenylimidazole core with a synthetically versatile aldehyde handle makes this molecule an exceptionally valuable platform for the development of novel therapeutic agents.
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